molecular formula C9H20N2O3 B2441270 tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate CAS No. 1327336-47-9

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate

Cat. No.: B2441270
CAS No.: 1327336-47-9
M. Wt: 204.27
InChI Key: PFBXYIOWRYJKIW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate: is a chemical compound with the molecular formula C9H20N2O3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-3-(methylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound .

Scientific Research Applications

Chemistry: : In chemistry, tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate is used as a building block in the synthesis of more complex molecules. It is also used as a protecting group for amines in organic synthesis .

Biology: : In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can also be used as a substrate in enzymatic assays .

Medicine: : In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but lacks the methylamino group.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Similar but has a shorter carbon chain.

    tert-Butyl N-(3-aminopropyl)carbamate: Similar but lacks the hydroxyl group.

Uniqueness: : tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)5-10-4/h7,10,12H,5-6H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBXYIOWRYJKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1327336-47-9
Record name tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of Oxiranylmethyl-carbamic acid tert-butyl ester (0.64 g, 3.7 mmol) in Ethanol (6 mL) was treated at room temperature with a 2.0M solution of methylamine in THF (5 mL, 10 mmol). The reaction mixture was stirred for 5 hours at 40° C. The solvent was evaporated in vacuo to yield a gum which was used directly into the next step (0.75 g, 98%)
Quantity
0.64 g
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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reactant
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5 mL
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6 mL
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Reaction Step One

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